molecular formula C22H25N5O2 B2558166 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1797852-08-4

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2558166
CAS No.: 1797852-08-4
M. Wt: 391.475
InChI Key: WEZRZDPNHOAIFB-UHFFFAOYSA-N
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Description

N1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a piperidine core substituted with a 3-cyanopyridinyl group and an N-linked phenylethyl moiety. Oxalamides are known for diverse biological activities, including antiviral and flavor-enhancing properties, depending on their substituents . This compound’s structural uniqueness lies in its 3-cyanopyridine and phenylethyl groups, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other oxalamides.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16(18-6-3-2-4-7-18)26-22(29)21(28)25-15-17-9-12-27(13-10-17)20-19(14-23)8-5-11-24-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRZDPNHOAIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues in Antiviral Research

Several oxalamides in the provided evidence share structural motifs with the target compound but differ in key substituents:

Compound Key Substituents Biological Target Purity (HPLC) Yield Metabolism Notes
N1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (Target) 3-Cyanopyridinyl, phenylethyl Not specified Not reported Not reported No direct data
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) 4-Chlorophenyl, thiazolyl, hydroxyethyl HIV entry inhibitor >95% 46% Rapid metabolism in hepatocytes
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-4-yl)methyl)oxalamide (11) 4-Chlorophenyl, thiazolyl, hydroxyethyl HIV entry inhibitor 95% 44% Single isomer; no amide hydrolysis
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridinyl-ethyl Umami flavor agonist Not reported Not reported No amide hydrolysis

Key Observations :

  • Substituent Impact on Activity: The target compound’s 3-cyanopyridinyl group may enhance binding to enzymes or receptors compared to thiazolyl or chlorophenyl groups in HIV inhibitors .
  • Synthetic Feasibility : Analogues with piperidine cores (e.g., Compounds 8–11) show moderate yields (36–55%), suggesting the target compound’s synthesis may require optimization for similar efficiency .
  • Metabolic Stability: Unlike S336, which resists amide hydrolysis in hepatocytes, the target compound’s cyanopyridine group may alter metabolic pathways, warranting further study .
Physicochemical and Analytical Data
  • Molecular Weight : The target compound’s molecular weight (~395 g/mol) is higher than S336 (~381 g/mol) and closer to antiviral analogues (e.g., Compound 8: ~423 g/mol) .
  • Spectral Characterization : Analogues in the evidence were validated via LC-MS and NMR (e.g., Compound 13: δH 1.10–2.20 for piperidine protons ), suggesting similar analytical methods could confirm the target compound’s structure.

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